(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Imino Group: The imino group is formed through the condensation of the thiazole intermediate with an appropriate amine.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the thiazole-imino intermediate, typically through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-((4-bromophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol: Similar structure with a bromine atom instead of chlorine.
(Z)-2-(2-((4-fluorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol: Similar structure with a fluorine atom instead of chlorine.
(Z)-2-(2-((4-methylphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interactions with molecular targets and its overall stability.
Biological Activity
(Z)-2-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, also known by its CAS number 928199-25-1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, including biological assays, structural analyses, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN2O3S, with a molecular weight of 390.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial properties.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been extensively documented. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A comparative analysis of several thiazole derivatives indicated that the MIC values for effective compounds ranged from 0.22 to 0.70 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, compound 7b demonstrated MIC values as low as 0.22 μg/mL, indicating strong bactericidal activity .
Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|---|
7b | S. aureus | 0.22 | 0.25 |
3 | Bacillus cereus | 0.23 | 0.47 |
1 | E. cloacae | 0.23 | 0.47 |
The mechanisms behind the antimicrobial activity of thiazole derivatives often involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, the presence of a chlorophenyl group enhances lipophilicity, allowing better membrane penetration and subsequent bactericidal effects.
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory potential of thiazole derivatives like this compound. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and p38 MAPK pathways .
Case Study: Neuroprotective Effects
In a notable case study involving neuroinflammatory conditions, thiazole derivatives were shown to reduce glial activation and improve behavioral outcomes in models of Parkinson's disease. This suggests that compounds like this compound may serve as promising candidates for neuroprotective therapies .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-9-8-17-12(15(9)6-7-16)14-11-4-2-10(13)3-5-11/h2-5,8,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCBXCFUNHDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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